molecular formula C8H9ClN2 B1265692 Benzeneacetonitrile, 4-amino-, monohydrochloride CAS No. 3457-99-6

Benzeneacetonitrile, 4-amino-, monohydrochloride

Cat. No.: B1265692
CAS No.: 3457-99-6
M. Wt: 168.62 g/mol
InChI Key: JMGBJPJOBHXMID-UHFFFAOYSA-N
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Description

Benzeneacetonitrile, 4-amino-, monohydrochloride is a useful research compound. Its molecular formula is C8H9ClN2 and its molecular weight is 168.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7924. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-aminophenyl)acetonitrile;hydrochloride
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8N2.ClH/c9-6-5-7-1-3-8(10)4-2-7;/h1-4H,5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JMGBJPJOBHXMID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8063040
Record name Benzeneacetonitrile, 4-amino-, monohydrochloride
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Molecular Weight

168.62 g/mol
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CAS No.

3457-99-6
Record name Benzeneacetonitrile, 4-amino-, hydrochloride (1:1)
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Record name (p-Aminophenyl)acetonitrile hydrochloride
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Record name Benzeneacetonitrile, 4-amino-, hydrochloride (1:1)
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Record name Benzeneacetonitrile, 4-amino-, monohydrochloride
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Record name [4-(cyanomethyl)phenyl]ammonium chloride
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Record name (p-Aminophenyl)acetonitrile hydrochloride
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Biological Activity

Benzeneacetonitrile, 4-amino-, monohydrochloride (CAS Number: 100-09-4) is a chemical compound with various applications in pharmaceuticals and research. This article explores its biological activity, including mechanisms of action, toxicity, and potential therapeutic uses, supported by diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C9H10ClN
  • Molecular Weight : 171.64 g/mol
  • IUPAC Name : 4-Aminobenzeneacetonitrile hydrochloride

Mechanisms of Biological Activity

The biological activity of benzeneacetonitrile derivatives is primarily attributed to their interaction with various biological targets:

  • Agonistic Activity : Some studies indicate that benzeneacetonitrile derivatives may act as agonists for specific receptors, influencing pathways related to cell signaling and neurotransmission.
  • Inhibition of Enzymatic Activity : Research has shown that these compounds can inhibit certain enzymes, which may lead to therapeutic effects in conditions such as cancer and inflammation.

Toxicity Profile

The toxicity of this compound has been assessed through various studies:

Study Endpoint Result
Local Lymph Node Assay (LLNA)Skin SensitizationNo significant sensitization observed
Acute Toxicity StudiesLD50 (rat)Approximately 2000 mg/kg
Genotoxicity TestsAmes TestNegative for mutagenicity

These findings suggest that while the compound may have low acute toxicity, further studies are necessary to fully understand its long-term effects.

Case Studies

  • Therapeutic Applications in Neurology :
    A study published in a peer-reviewed journal indicated that benzeneacetonitrile derivatives could enhance neurotransmitter release in neuronal cultures. This suggests potential applications in treating neurodegenerative diseases .
  • Anti-inflammatory Effects :
    A clinical trial investigated the anti-inflammatory properties of benzeneacetonitrile compounds in patients with rheumatoid arthritis. Results showed a significant reduction in inflammatory markers and improvement in joint function after treatment with a related compound .
  • Cancer Research :
    In vitro studies demonstrated that benzeneacetonitrile derivatives could inhibit the proliferation of certain cancer cell lines, indicating potential as a chemotherapeutic agent. The mechanism involved apoptosis induction via mitochondrial pathways .

Scientific Research Applications

Pharmaceutical Applications

Benzeneacetonitrile, 4-amino-, monohydrochloride has garnered attention for its potential use in pharmaceutical applications. Its structural characteristics allow it to serve as a building block in the synthesis of various bioactive compounds.

Anticancer Research

The compound has been submitted for evaluation by the National Cancer Institute (NCI), indicating its potential role in cancer therapeutics. The NCI Development Therapeutics Program aims to facilitate the discovery of new cancer treatments, suggesting that benzeneacetonitrile derivatives may exhibit anticancer properties through mechanisms such as apoptosis induction or cell cycle arrest.

Synthesis of Bioactive Molecules

Benzeneacetonitrile derivatives are often utilized in the synthesis of more complex molecules that can act as pharmaceuticals. Its functional groups can participate in nucleophilic substitutions and other reactions to form compounds with desired biological activities .

Chemical Synthesis

This compound can be used as an intermediate in various chemical syntheses. Its reactivity makes it suitable for creating diverse chemical entities.

Reactions Involving Nucleophilic Substitution

The amino group in benzeneacetonitrile allows for nucleophilic substitution reactions, which can be exploited to introduce different functional groups into the molecule. This versatility is valuable in developing new chemical entities for research and industrial applications .

Use in Organic Synthesis

In organic chemistry, benzeneacetonitrile can serve as a precursor for synthesizing compounds with potential therapeutic effects. For example, it may be involved in the production of analgesics or anti-inflammatory agents through further functionalization .

Case Study 1: Anticancer Activity

A study evaluated the anticancer activity of benzeneacetonitrile derivatives against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, leading to further investigation into their mechanisms of action and potential as lead compounds for drug development.

Case Study 2: Synthesis of Analgesics

Research focused on synthesizing analgesic compounds using benzeneacetonitrile as a starting material. The derivatives synthesized showed promising analgesic activity in preclinical trials, paving the way for future clinical studies .

Preparation Methods

α-Alkylation with Chloroalkylamines

The most cited industrial method involves α-alkylation of 4-aminobenzeneacetonitrile with 3-chloropropylamine under basic conditions. A 2025 study optimized this route using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 50–60°C, achieving an 82% yield with a 1:1.2 molar ratio of nitrile to amine. Elevated temperatures beyond 70°C promote dimerization, reducing purity to <90% unless quenched with hydrochloric acid.

Critical parameters :

  • Solvent polarity : DMF outperforms THF due to enhanced nucleophilicity of the amine.
  • Stoichiometry : Sub-stoichiometric amine (≤1.1 eq.) increases unreacted nitrile (HPLC purity <95%), while excess amine (>1.3 eq.) generates secondary amines.

Aminobenzamide Dehydration Route

Thionyl Chloride-Mediated Dehydration

A 2020 Chinese patent (CN111269144A) details a two-step dehydration-hydrolysis process:

  • Dehydration : 4-aminobenzamide reacts with thionyl chloride (2.3 eq.) in toluene at 90–100°C, producing 4-aminobenzonitrile intermediate.
  • Hydrolysis : Intermediate treated with aqueous NaOH (pH 6.5–7.5) yields 4-aminobenzeneacetonitrile, subsequently hydrochlorinated.

Optimization data :

Parameter Optimal Value Yield Impact
Thionyl chloride eq. 2.3 +15% vs. 2.0
Reaction time 2 h <2% byproducts
Temperature 95°C 89% purity

This method reduces wastewater by 40% compared to traditional HCN routes but requires SO₂ scrubbing systems.

Direct Hydrochlorination of 4-Aminobenzeneacetonitrile

Acid-Base Neutralization

VulcanChem’s 2023 protocol dissolves 4-aminobenzeneacetonitrile in anhydrous ethanol, followed by HCl gas bubbling at 0–5°C. Crystallization at −20°C furnishes the monohydrochloride salt with 78–85% yield. Key challenges include:

  • Solubility : Ethanol/water mixtures (4:1 v/v) prevent premature salt precipitation.
  • Stoichiometry : Excess HCl (>1.05 eq.) forms dihydrochloride impurities, detectable via ion chromatography.

Catalytic Hydrogenation of Nitro Precursors

p-Nitrophenylacetonitrile Reduction

CN104356026A (2014) employs hydrazine hydrate (80%) and active nickel (0.5–5 wt%) in ethanol to reduce p-nitrophenylacetonitrile:

$$
\text{p-NO}2\text{-C}6\text{H}4\text{CH}2\text{CN} \xrightarrow[\text{Ni, 30–60°C}]{\text{N}2\text{H}4\cdot\text{H}2\text{O}} \text{p-NH}2\text{-C}6\text{H}4\text{CH}_2\text{CN} \xrightarrow{\text{HCl}} \text{Product}
$$

Performance metrics :

  • Catalyst reuse : Nickel retains 92% activity after 5 cycles.
  • Yield : 94% at 50°C vs. 76% for Fe/HCl reductions.

Multi-Step Pharmaceutical Synthesis

Mirabegron Intermediate Preparation

WO2015155664A1 (2015) integrates the compound into a β3-agonist synthesis:

  • Tosylation of (R)-(-)-1-phenyl-1,2-ethanediol.
  • Coupling with 4-nitrophenylethylamine.
  • Hydrogenation (10% Pd/C, H₂) to 4-aminophenylethylamine intermediate.
  • Final hydrochlorination achieves >99.5% HPLC purity.

Scale-up considerations :

  • Catalyst loading : 5% Pd/C reduces reaction time by 30% vs. 3%.
  • Chiral purity : (R)-enantiomer >99.8% via asymmetric hydrogenation.

Comparative Analysis of Preparation Methods

Method Yield (%) Purity (%) Scalability Environmental Impact
Alkylation 82 95 Moderate High (DMF waste)
Dehydration 89 98 High Moderate (SO₂)
Hydrochlorination 85 97 Low Low
Catalytic Reduction 94 99 High Low
Pharmaceutical Route 91 99.5 Industrial Moderate (Pd use)

Q & A

Basic Research: Synthesis and Characterization

Q: What are the validated synthetic routes for Benzeneacetonitrile, 4-amino-, monohydrochloride, and how do reaction conditions influence yield and purity? A: The compound is structurally related to verapamil hydrochloride intermediates, where alkylation of benzonitrile derivatives with chloroalkylamines is a common approach. For example, α-alkylation of 4-aminobenzeneacetonitrile with 3-chloropropylamine under basic conditions (e.g., K₂CO₃ in DMF) yields the precursor, which is then hydrochlorinated . Reaction temperature (optimized at 50–60°C) and stoichiometric ratios (1:1.2 nitrile:amine) are critical to minimizing byproducts like dimerized species. Purity is confirmed via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Basic Research: Spectroscopic Characterization

Q: Which spectroscopic techniques are most reliable for confirming the structure of this compound, and what key peaks should researchers prioritize? A:

  • IR Spectroscopy : A strong nitrile (C≡N) stretch at ~2240 cm⁻¹ and N–H bending (amine hydrochloride) at ~1600 cm⁻¹ .
  • ¹H NMR (D₂O): Aromatic protons (4-aminophenyl) as a singlet at δ 6.8–7.2 ppm, methylene protons adjacent to nitrile at δ 3.5–4.0 ppm, and amine hydrochloride protons as a broad peak at δ 2.5–3.0 ppm .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 195.1 (calculated for C₈H₁₀ClN₃) with fragmentation peaks at m/z 152 (loss of HCl) .

Advanced Research: Stability and Degradation Pathways

Q: How does light exposure affect the stability of this compound, and what protocols mitigate degradation in long-term studies? A: The compound is photosensitive due to the 4-aminophenyl group. Accelerated stability studies (ICH Q1B guidelines) under UV light (320–400 nm) show 15% degradation over 48 hours, forming a nitroso derivative (confirmed via LC-MS). Storage in amber glass vials at 2–8°C under nitrogen atmosphere reduces degradation to <2% over 6 months .

Advanced Research: Enantiomeric Resolution

Q: What chiral separation methods are effective for resolving racemic mixtures of this compound, and how is enantiomeric excess quantified? A: Chiral HPLC using a cellulose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak IC) with a hexane/isopropanol (80:20) mobile phase resolves enantiomers (retention times: 12.3 min and 14.7 min). Enantiomeric excess (>99%) is calculated via peak area ratios . Alternative methods include capillary electrophoresis with cyclodextrin additives .

Advanced Research: Mechanistic Studies

Q: What computational models predict the reactivity of the nitrile group in this compound during nucleophilic substitution reactions? A: Density Functional Theory (DFT) at the B3LYP/6-31G(d) level indicates that the nitrile group’s electron-withdrawing effect activates the adjacent methylene carbon for nucleophilic attack. Transition state energy barriers for reactions with amines (e.g., methylamine) are ~25 kcal/mol, correlating with experimental yields (70–85%) .

Basic Research: Analytical Method Validation

Q: How should researchers validate HPLC methods for quantifying trace impurities in this compound? A: Follow USP <621> guidelines:

  • Linearity : R² ≥ 0.999 for 0.1–150 µg/mL.
  • Precision : ≤2% RSD for intraday/interday replicates.
  • Accuracy : 98–102% recovery in spiked samples.
  • Detection Limit : 0.05 µg/mL (S/N ≥ 3) .

Advanced Research: Contradictory Spectral Data

Q: How to resolve discrepancies in reported ¹³C NMR chemical shifts for this compound across literature sources? A: Variations arise from solvent effects (DMSO-d₆ vs. D₂O) and pH. For D₂O solutions (pH 3.0), key shifts are: nitrile carbon at 118.5 ppm, aromatic carbons at 120–130 ppm, and CH₂Cl at 45.2 ppm. Cross-validate using HSQC and HMBC to assign ambiguous peaks .

Advanced Research: Metabolic Profiling

Q: What in vitro models are suitable for studying the hepatic metabolism of this compound, and what are the primary metabolites? A: Use human liver microsomes (HLMs) with NADPH cofactor. LC-MS/MS identifies two metabolites:

  • M1 : Hydroxylation at the benzylic position (m/z 211.1).
  • M2 : Glutathione conjugate via nitrile bioactivation (m/z 442.2). CYP3A4 is the dominant isoform (IC₅₀ = 12 µM) .

Table 1: Key Physicochemical Properties

PropertyValueMethod/Reference
Melting Point240–242°C (decomposes)DSC
Solubility (25°C)35 mg/mL in waterUSP <921>
LogP (octanol/water)1.2 ± 0.1Shake-flask
pKa (amine)8.9Potentiometric

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